Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride
Description
Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate hydrochloride is a sulfone-containing heterocyclic compound with a 1,4-thiazinane backbone. The molecule features two methyl groups at the 6-position, a sulfone (dioxo) group at the 1-position, and a methyl ester carboxylate at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents.
Key functional groups include:
- Sulfone (SO₂): Imparts polarity and influences hydrogen-bonding interactions.
- Quaternary carbons (6,6-dimethyl): Contribute to steric hindrance and conformational rigidity.
Properties
IUPAC Name |
methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-8(2)5-9-4-6(7(10)13-3)14(8,11)12;/h6,9H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQDMYAHNUDBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(S1(=O)=O)C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the thiazinane ring. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the corrosive nature of the acids involved. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the thiazinane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of thiazinane derivatives on biological systems. It can serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other sulfone-containing heterocycles are critical for understanding its physicochemical and biological properties. Below is a comparative analysis based on the evidence:
Table 1: Comparative Analysis of Key Analogues
Key Comparative Insights
Sulfone Group Influence: The sulfone group (SO₂) in all listed compounds contributes to strong hydrogen-bond acceptor capacity, as evidenced by IR peaks at 1130–1345 cm⁻¹ . This group also enhances thermal stability, with melting points exceeding 250°C in most analogs.
Substituent Effects :
- Methyl Ester : The methyl ester group in the target compound and benzodithiazine analogs (e.g., ) provides moderate lipophilicity, balancing solubility and membrane permeability. Hydrolysis of this group could yield carboxylic acid derivatives with altered bioactivity.
- 6,6-Dimethyl vs. Chloro/Aryl Substituents : The 6,6-dimethyl groups in the target compound introduce steric bulk, reducing rotational freedom compared to chloro or aryl-substituted analogs (e.g., ). This may limit interactions with flat binding pockets but improve metabolic stability.
Hydrogen-Bonding and Crystal Packing: Compounds with phenolic -OH groups (e.g., ) exhibit enhanced hydrogen-bonding networks, leading to higher melting points (e.g., 310–311°C). The hydrochloride salt in the target compound may form ionic interactions, as seen in related sulfonamide salts (e.g., ), improving solubility in polar solvents.
Biological Relevance :
- While biological data for the target compound are unavailable, structurally related benzodithiazines (e.g., ) have shown antimicrobial and anticancer activity, attributed to sulfone-mediated electron-withdrawing effects and thiazine ring flexibility. The target compound’s dimethyl groups may modulate these effects by altering electron distribution.
Biological Activity
Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate; hydrochloride is a thiazine derivative that has garnered attention for its potential biological activities. Thiazine compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the thiazinane family, characterized by a six-membered ring containing sulfur and nitrogen atoms. The structural formula is represented as follows:
Antimicrobial Activity
Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate; hydrochloride exhibits significant antimicrobial properties. Several studies have demonstrated its effectiveness against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound can inhibit the growth of these pathogens at relatively low concentrations .
Antitumor Activity
Research has indicated that thiazine derivatives possess anticancer properties. In vitro studies showed that methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate; hydrochloride can induce apoptosis in cancer cells.
Case Study:
A study involving human lung carcinoma (A549) cells revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations of 10 µM and above. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines. In animal models of inflammation, administration of methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate; hydrochloride significantly reduced levels of TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Treatment | 150 | 180 |
These results suggest a potential therapeutic role in managing inflammatory diseases .
The biological activities of methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate; hydrochloride are attributed to its ability to interact with various cellular targets. The compound is believed to inhibit specific enzymes involved in microbial metabolism and disrupt cellular processes in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions using thiocyanate derivatives or hydrazonoyl halides in polar aprotic solvents (e.g., DMF or methanol). Optimization includes:
- Temperature Control : Maintain reaction temperatures between 25–60°C to prevent decomposition of thermally unstable intermediates .
- Catalyst Use : Employ coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to enhance carboxylate activation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures improves purity .
Q. How should researchers validate the crystal structure of this compound to ensure accuracy?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) paired with refinement software (e.g., SHELXL or WinGX). Key steps:
- Data Collection : Ensure high-resolution (<1.0 Å) datasets to resolve sulfur and oxygen atoms in the sulfone (dioxo) group .
- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to confirm intermolecular interactions and lattice stability .
- Validation Tools : Utilize checkCIF/PLATON to identify outliers in bond lengths/angles and ADDSYM to detect missed symmetry elements .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine multiple techniques:
- NMR : H and C NMR to confirm methyl groups (δ 1.3–1.5 ppm for CH) and carboxylate/thiomorpholine-dione moieties .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 268.05) and rule out byproducts .
- IR Spectroscopy : Detect sulfone (1130–1250 cm) and ester carbonyl (1700–1750 cm) stretches .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G**) to:
- Map Electrostatic Potentials : Identify electron-deficient sites (e.g., sulfone groups) prone to nucleophilic attack .
- Transition State Analysis : Simulate reaction pathways for substitutions at the methyl carboxylate group, comparing activation energies for different nucleophiles .
- Solvent Effects : Use COSMO-RS to model solvent polarity’s impact on reaction kinetics .
Q. What strategies address contradictions between crystallographic data and spectroscopic results during structure determination?
- Methodological Answer :
- Cross-Validation : Reconcile NMR-derived torsion angles with SC-XRD data using software like Mercury to detect conformational flexibility .
- Dynamic Effects : Analyze variable-temperature NMR to identify dynamic processes (e.g., ring puckering) that may explain discrepancies .
- Complementary Techniques : Pair X-ray data with neutron diffraction (for H-atom positions) or Raman spectroscopy (for lattice vibrations) .
Q. How can researchers mitigate stability issues related to the compound’s hygroscopicity during storage?
- Methodological Answer :
- Packaging : Store in sealed, desiccated containers with inert gas (argon) to minimize hydrolysis .
- Lyophilization : Convert hydrochloride salts to free bases (if feasible) and lyophilize for long-term stability .
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) with periodic HPLC monitoring to track degradation .
Q. What synthetic routes enable scalable production while minimizing toxic byproducts?
- Methodological Answer :
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve recyclability .
- Catalytic Systems : Use immobilized enzymes (e.g., lipases) for esterification steps to avoid heavy-metal catalysts .
- Byproduct Trapping : Add scavengers (e.g., polymer-bound isocyanates) to sequester unreacted hydrazonoyl halides .
Safety and Environmental Considerations
Q. What protocols ensure safe handling of this compound’s potential genotoxicity?
- Methodological Answer :
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction) .
- Exposure Control : Use fume hoods with HEPA filters and enforce PPE (nitrile gloves, Tyvek suits) during synthesis .
- Waste Management : Neutralize hydrochloride waste with 10% NaOH before disposal to prevent HCl gas release .
Q. How can ecological risks be assessed for this compound’s release into aquatic systems?
- Methodological Answer :
- QSAR Modeling : Predict biodegradation (e.g., EPI Suite) and bioaccumulation factors (log Kow) .
- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48h LC) and algae (72h growth inhibition) .
- Photodegradation : Study UV-induced degradation kinetics in simulated sunlight (e.g., Suntest CPS+) to estimate environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
